6-Methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one
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Overview
Description
6-Methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis often begins with readily available starting materials such as 2-aminopyridine and methyl ketones.
Cyclization: The key step involves cyclization to form the naphthyridine ring. This can be achieved through various cyclization reactions, such as Pictet-Spengler or Bischler-Napieralski cyclization.
Reaction Conditions: Typical conditions might include the use of acidic or basic catalysts, elevated temperatures, and solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthyridine oxides.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthyridine oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for various diseases.
Industry: Applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthyridine: A parent compound with similar structural features.
6-Methyl-2,7-naphthyridine: A closely related compound with a methyl group at a different position.
3,4-Dihydro-2,7-naphthyridin-1-one: A compound lacking the methyl group.
Uniqueness
6-Methyl-3,4-dihydro-2,7-naphthyridin-1(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1393563-39-7 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-methyl-3,4-dihydro-2H-2,7-naphthyridin-1-one |
InChI |
InChI=1S/C9H10N2O/c1-6-4-7-2-3-10-9(12)8(7)5-11-6/h4-5H,2-3H2,1H3,(H,10,12) |
InChI Key |
DLHWMTVPSMIBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)NCC2 |
Origin of Product |
United States |
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